molecular formula C15H11ClF3NO4S B2664424 4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid CAS No. 749897-01-6

4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid

Cat. No.: B2664424
CAS No.: 749897-01-6
M. Wt: 393.76
InChI Key: WQKYISBKIBZLOH-UHFFFAOYSA-N
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Description

4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid (CAS: sc-348467) is a sulfonamide derivative featuring a benzoic acid core linked via a methylene bridge to a 2-chloro-5-(trifluoromethyl)benzenesulfonamide group. Its molecular formula is C₁₅H₁₀ClF₃NO₄S, with a molecular weight of 401.76 g/mol . The compound’s structure combines electron-withdrawing groups (chloro, trifluoromethyl) and hydrogen-bonding motifs (sulfonamide, carboxylic acid), which are critical for interactions in biological or crystalline environments. It is commercially available as a research chemical, priced at $334.00 per gram, indicating its specialized use in early-stage pharmaceutical or materials science studies .

Properties

IUPAC Name

4-[[[2-chloro-5-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO4S/c16-12-6-5-11(15(17,18)19)7-13(12)25(23,24)20-8-9-1-3-10(4-2-9)14(21)22/h1-7,20H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKYISBKIBZLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)benzenesulfonamide and 4-carboxybenzyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

    Solvent: Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and provide a suitable medium for the reaction.

    Temperature: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid may involve:

    Batch Processing: Utilizing large reactors where the reaction conditions are carefully controlled to maximize yield and purity.

    Continuous Flow Systems: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom or modify the sulfonamide group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and overall structure.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide, are used for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties, such as enhanced thermal stability or electronic characteristics.

    Biological Studies: It is used in studies to understand its interactions with enzymes and proteins, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which 4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid exerts its effects involves:

    Molecular Targets: The compound can bind to specific proteins or enzymes, altering their activity. This binding is often mediated by the sulfonamide group, which can form hydrogen bonds and other interactions with the target.

    Pathways Involved: The compound may influence various biochemical pathways, depending on its specific interactions with cellular components. For example, it could inhibit enzyme activity or modulate receptor function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

EN460 (Benzoic acid, 2-chloro-5-[4,5-dihydro-5-oxo-4-[(5-phenyl-2-furanyl)methylene]-3-(trifluoromethyl)-1H-pyrazol-1-yl])
  • Key Differences : While both compounds contain a trifluoromethyl group and a sulfonamide-like moiety, EN460 incorporates a pyrazolone ring and a furanyl substituent instead of a benzoic acid group.
  • Functional Impact : EN460’s extended π-system and heterocyclic core enhance its binding affinity to enzymatic targets, as demonstrated in its role as a selective inhibitor . In contrast, the target compound’s benzoic acid group increases acidity (pKa ~2–3) and solubility in polar solvents, which may influence bioavailability.
2-Chloro-5-(trifluoromethyl)benzoic Acid (CAS: 657-06-7)
  • Key Differences : This simpler analogue lacks the sulfonamidomethyl group, reducing its hydrogen-bonding capacity.
  • Market data (2020–2025) indicate its broader industrial use as a precursor in agrochemicals, contrasting with the target compound’s niche research applications .

Pharmaceutical Derivatives

Bumetanide (3-amino-5-sulfamoyl-4-phenoxybenzoic acid)
  • Key Differences: Bumetanide replaces the trifluoromethyl group with a phenoxy substituent and positions the sulfamoyl group at the 5-position of the benzoic acid ring.
  • Functional Impact: The phenoxy group enhances lipophilicity, contributing to Bumetanide’s efficacy as a loop diuretic. However, the target compound’s trifluoromethyl group offers superior metabolic stability due to resistance to oxidative degradation .
Metolazone (2-amino-5-sulfamoyl-4-chloro-N-(o-tolyl)benzamide)
  • Key Differences : Metolazone features a benzamide group and an o-tolyl substituent instead of a benzoic acid moiety.
  • Functional Impact : The benzamide group facilitates renal sodium transporter inhibition, while the target compound’s carboxylic acid group may favor interactions with metal ions or basic residues in enzymes .

Physicochemical and Crystallographic Properties

Compound Molecular Weight Key Functional Groups Solubility (H₂O) Hydrogen-Bond Donors/Acceptors
Target Compound 401.76 Benzoic acid, sulfonamide, CF₃, Cl Low 3 donors / 6 acceptors
EN460 460.0 Pyrazolone, furanyl, CF₃ Moderate 2 donors / 8 acceptors
Bumetanide 364.41 Phenoxy, sulfamoyl High 3 donors / 7 acceptors
2-Chloro-5-(trifluoromethyl)BA 238.56 Benzoic acid, CF₃, Cl Very Low 1 donor / 4 acceptors
  • Crystallographic Insights : The target compound’s sulfonamide and carboxylic acid groups enable robust hydrogen-bonding networks, as analyzed via SHELXL and graph set theory . In contrast, EN460’s planar pyrazolone ring promotes π-π stacking, favoring dense crystal packing .

Biological Activity

4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its role in therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzoic acid moiety
  • A sulfonamide functional group
  • A chlorinated and trifluoromethyl-substituted aromatic ring

This unique arrangement contributes to its biological activity, influencing interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on related sulfonamide derivatives have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial potency.

Antitumor Activity

Recent studies have explored the antitumor potential of similar compounds. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, sulfonamide derivatives have been reported to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis.

Anti-inflammatory Effects

Compounds with sulfonamide functionalities are known for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This activity suggests potential applications in treating inflammatory diseases.

The biological activity of 4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid may involve several mechanisms:

  • Enzyme Inhibition : Compounds can inhibit key enzymes involved in metabolic pathways, particularly those related to cell proliferation and inflammation.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways, leading to therapeutic effects.
  • Membrane Disruption : The lipophilic nature of the trifluoromethyl group may disrupt cellular membranes, contributing to cytotoxic effects against pathogens or cancer cells.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that derivatives with similar structural features exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, highlighting their potential as new antimicrobial agents .

Study 2: Antitumor Activity

In a preclinical trial reported in Cancer Research, a related compound was tested for its ability to inhibit tumor growth in xenograft models. The study found that treatment with the compound led to a substantial reduction in tumor size compared to controls, attributed to its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialEnzyme inhibition
AntitumorApoptosis induction
Anti-inflammatoryCytokine modulation

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